molecular formula C12H14O3 B12584018 Acetic acid--2-methyl-1H-inden-1-ol (1/1) CAS No. 646507-53-1

Acetic acid--2-methyl-1H-inden-1-ol (1/1)

Cat. No.: B12584018
CAS No.: 646507-53-1
M. Wt: 206.24 g/mol
InChI Key: WROFUTZQIBHZKZ-UHFFFAOYSA-N
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Description

Acetic acid–2-methyl-1H-inden-1-ol (1/1) is a compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-methyl-1H-inden-1-ol (1/1) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .

Industrial Production Methods

Industrial production methods for acetic acid–2-methyl-1H-inden-1-ol (1/1) typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-methyl-1H-inden-1-ol (1/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid–2-methyl-1H-inden-1-ol (1/1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid–2-methyl-1H-inden-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indene derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–2-methyl-1H-inden-1-ol (1/1) include other indene derivatives such as:

Uniqueness

Acetic acid–2-methyl-1H-inden-1-ol (1/1) is unique due to its specific structural features and the presence of both acetic acid and indene moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications.

Properties

CAS No.

646507-53-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

acetic acid;2-methyl-1H-inden-1-ol

InChI

InChI=1S/C10H10O.C2H4O2/c1-7-6-8-4-2-3-5-9(8)10(7)11;1-2(3)4/h2-6,10-11H,1H3;1H3,(H,3,4)

InChI Key

WROFUTZQIBHZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C1O.CC(=O)O

Origin of Product

United States

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